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molecular formula C12H10O3 B8285633 2-Methoxy-5-methylnaphthalene-1,4-dione

2-Methoxy-5-methylnaphthalene-1,4-dione

Cat. No. B8285633
M. Wt: 202.21 g/mol
InChI Key: GGNYOQIPPACJQD-UHFFFAOYSA-N
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Patent
US05708168

Procedure details

To a solution of 5,8-dihydro-2-methoxy-5-methylnaphthalene-1,4-dione (100 mg, 490 μmol) in CHCl3 (5 mL), there was added MnO2 (213 mg, 2.45 mmol, Fluka). The stirred suspension was heated at reflux for 45 min (progress of the reaction may best be monitored by 1H NMR since TLC gives ambiguous results). The reaction was allowed to cool to rt and was filtered through a pad of Celite (the pad was washed with CHCl3 (3×3 mL)). Solvent removal yielded a yellow powder (99 mg, 100%, pure by TLC and 1H NMR); mp 138.5°-140° C.; 1H NMR δ (CDCl3) 2.76 (s, 3H), 3.88 (s, 3H), 6.11 (s, 1H), 7.54 (m, 2H), 8.07 (dd, J=1.8, 6.6 Hz, 1H); IR (KBr) 2984 (w), 2949 (w), 2927 (w), 2849 (w), 1677 (s), 1646 (s), 1619 (s), 1231 (s), 1078 (m), 1060 (m), 861 (m), 776 (m). Crystallization from MeOH yielded orange needles (mp 140°-141° C.). A 1.8 g run performed in an analogous manner yielded 1.68 g (94%) of product (>95% pure by 1H NMR with the impurity being unreacted starting material).
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Reaction Step Five
Quantity
100 mg
Type
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Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
213 mg
Type
catalyst
Reaction Step Six
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Reaction Step Seven
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Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4](=[O:15])[C:5]2[CH2:6][CH:7]=[CH:8][CH:9]([CH3:14])[C:10]=2[C:11](=[O:13])[CH:12]=1.[K+].[Br-]>C(Cl)(Cl)Cl.O=[Mn]=O>[CH3:1][O:2][C:3]1[C:4](=[O:15])[C:5]2[C:10]([C:11](=[O:13])[CH:12]=1)=[C:9]([CH3:14])[CH:8]=[CH:7][CH:6]=2 |f:1.2|

Inputs

Step One
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
100 mg
Type
reactant
Smiles
COC=1C(C=2CC=CC(C2C(C1)=O)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
213 mg
Type
catalyst
Smiles
O=[Mn]=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Eight
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( w )
Quantity
0 (± 1) mol
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Smiles
Step Ten
Name
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0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
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Quantity
0 (± 1) mol
Type
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Smiles
Step Thirteen
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Step Fourteen
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Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 min (
Duration
45 min
CUSTOM
Type
CUSTOM
Details
progress of the reaction
CUSTOM
Type
CUSTOM
Details
gives ambiguous
CUSTOM
Type
CUSTOM
Details
results)
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of Celite (the pad
WASH
Type
WASH
Details
was washed with CHCl3 (3×3 mL))
CUSTOM
Type
CUSTOM
Details
Solvent removal
CUSTOM
Type
CUSTOM
Details
yielded a yellow powder (99 mg, 100%, pure by TLC and 1H NMR)
CUSTOM
Type
CUSTOM
Details
Crystallization from MeOH yielded orange needles (mp 140°-141° C.)

Outcomes

Product
Name
Type
product
Smiles
COC=1C(C2=CC=CC(=C2C(C1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 1695.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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